![molecular formula C12H13F3N2O3S B2636760 4-{[3-(trifluoromethyl)phenyl]sulfonyl}tetrahydro-1(2H)-pyrazinecarbaldehyde CAS No. 866152-66-1](/img/structure/B2636760.png)
4-{[3-(trifluoromethyl)phenyl]sulfonyl}tetrahydro-1(2H)-pyrazinecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a versatile material used in scientific research. It belongs to the class of organic compounds known as diphenylethers . Its unique structure allows for diverse applications, ranging from drug development to organic synthesis.
Synthesis Analysis
The synthesis of such compounds often involves the use of trifluoromethyl groups . Various methods exist to introduce this functionality. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Molecular Structure Analysis
The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .Chemical Reactions Analysis
Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals .Physical And Chemical Properties Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .Scientific Research Applications
Synthesis and Molecular Structure
The compound 4-{[3-(trifluoromethyl)phenyl]sulfonyl}tetrahydro-1(2H)-pyrazinecarbaldehyde and its derivatives have been extensively studied for their synthesis, molecular conformations, and potential as intermediates for further chemical reactions. Studies have detailed the synthesis of heterocyclic compounds based on sulfonamide pyrazoles, demonstrating the versatility of these compounds in forming various heterocycles with potential antimicrobial activities (El‐Emary, Al-muaikel, & Moustafa, 2002). Molecular structure analyses reveal that these compounds can adopt specific conformations conducive to forming hydrogen bonds, facilitating their assembly into higher-dimensional structures (Sagar et al., 2017).
Antimicrobial Properties
Research into trifluoromethyl-containing pyrazolinyl sulfones has shown promising antimicrobial properties against a variety of pathogens. The synthesis of these compounds and their structure-activity relationship analyses suggest their potential as novel antimicrobial agents (Bonacorso et al., 2006). This research underscores the importance of the trifluoromethyl group and the pyrazoline ring in contributing to the antimicrobial efficacy of these compounds.
Catalytic Applications and Chemical Transformations
The compound and its related derivatives have been utilized as intermediates in various catalytic applications and chemical transformations. Studies have explored their roles in the synthesis of pyrazolidines, pyrazolines, and pyrazoles through divergent reactions, highlighting their utility in creating trifluoromethylated heterocycles (Wei et al., 2021). Additionally, research into reactions with carbonyl compounds has led to the synthesis of novel organo solid acids with potential industrial applications (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Advanced Materials and Organic Electronics
The synthesis of polyimide films from diamine monomers derived from compounds featuring the trifluoromethyl group has been reported, with these films exhibiting excellent optical transmittance and solubility, important for applications in organic electronics (Hu, 2010). This research area illustrates the potential of such compounds in the development of high-performance materials for various technological applications.
Future Directions
properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O3S/c13-12(14,15)10-2-1-3-11(8-10)21(19,20)17-6-4-16(9-18)5-7-17/h1-3,8-9H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVKOARLHIKTBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-(trifluoromethyl)phenyl]sulfonyl}tetrahydro-1(2H)-pyrazinecarbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

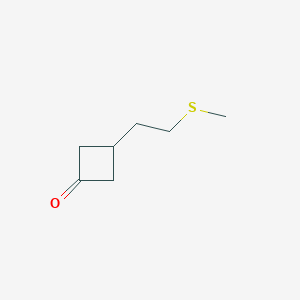
![N-(4-chlorophenyl)-2-{[6-(3-methoxybenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2636681.png)
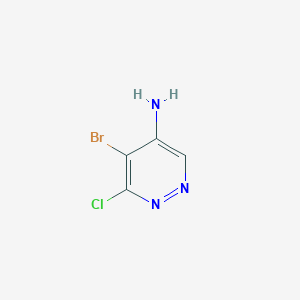
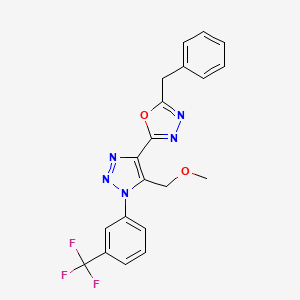
![Tert-butyl (5R)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride](/img/structure/B2636684.png)
![4-((4-fluorophenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide](/img/structure/B2636685.png)
![1-(9-Bromo-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2636687.png)
![(2Z)-2-[(4-nitrophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2636690.png)
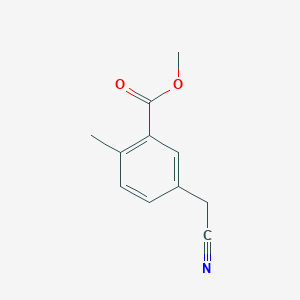
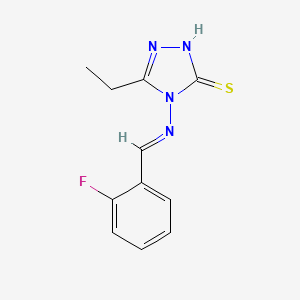
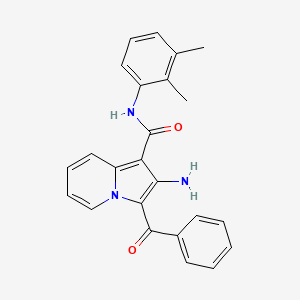
![3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2636695.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzamide](/img/structure/B2636697.png)
![[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2636699.png)